Methyl 6-(3-methoxyphenyl)-2-methylnicotinate
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Overview
Description
Methyl 6-(3-methoxyphenyl)-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by a methoxyphenyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-methoxyphenyl)-2-methylnicotinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction involves the coupling of a boronic acid derivative with a halogenated nicotinate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(3-methoxyphenyl)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of a nitro group can produce amines.
Scientific Research Applications
Methyl 6-(3-methoxyphenyl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 6-(3-methoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- Methyl 6-(4-methoxyphenyl)-2-methylnicotinate
- Methyl 6-(2-methoxyphenyl)-2-methylnicotinate
- Methyl 6-(3-hydroxyphenyl)-2-methylnicotinate
Comparison: Methyl 6-(3-methoxyphenyl)-2-methylnicotinate is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 3-methoxy derivative may have different electronic properties compared to the 4-methoxy or 2-methoxy derivatives, leading to variations in their chemical behavior and biological activity.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 6-(3-methoxyphenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-10-13(15(17)19-3)7-8-14(16-10)11-5-4-6-12(9-11)18-2/h4-9H,1-3H3 |
InChI Key |
DTVICLQXVDESJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
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